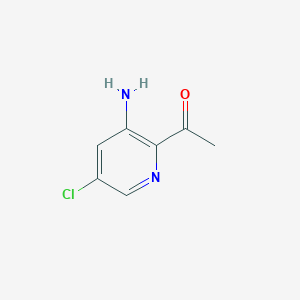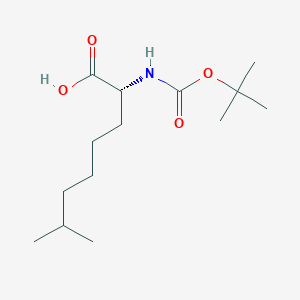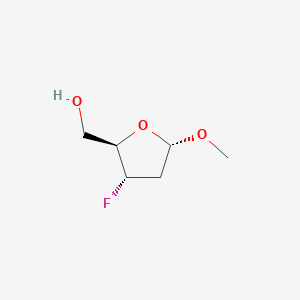
6-Bromo-5-methylpyridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methylpyridine-2,4-diamine is a heterocyclic organic compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, featuring bromine and methyl substituents at the 6th and 5th positions, respectively, and amino groups at the 2nd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpyridine-2,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-methylpyridine-2,4-diamine using bromine in an acidic medium. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5-methylpyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Palladium catalysts and bases like potassium phosphate are typically used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Bromo-5-methylpyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It is explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
- 5-Bromo-2-methylpyridine-3-amine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 2-Bromo-5-methylpyridine
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its ability to form diverse derivatives through substitution and coupling reactions .
Propiedades
Fórmula molecular |
C6H8BrN3 |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
6-bromo-5-methylpyridine-2,4-diamine |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(8)2-5(9)10-6(3)7/h2H,1H3,(H4,8,9,10) |
Clave InChI |
ZSUSFPQXDLBMKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)


